1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide
Description
1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a fluorophenoxy substituent at the 1-position of the pyrazole ring. The compound combines the pyrazole scaffold—a five-membered heterocycle with two adjacent nitrogen atoms—with a carbohydrazide (-CONHNH₂) group and a 2-fluorophenoxymethyl moiety. Pyrazole derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
IUPAC Name |
1-[(2-fluorophenoxy)methyl]pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2/c12-8-3-1-2-4-10(8)18-7-16-6-5-9(15-16)11(17)14-13/h1-6H,7,13H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNQQYAKAVPHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones
1,3-Diketones react with hydrazines under acidic conditions to form pyrazole rings. For example, methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate reacts with hydrazine hydrate in acetic acid to yield pyrazole-3-carboxylate esters. This method offers moderate yields (70–80%) but requires precise stoichiometric control to avoid side products.
Vilsmeier-Haack Formylation
An alternative route involves formylating hydrazones using the Vilsmeier-Haack reagent (POCl₃/DMF). In a representative procedure:
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Hydrazone derivatives are synthesized by refluxing ketones (e.g., 1-(3-fluorophenyl)ethanone) with hydrazides in ethanol.
-
The hydrazone intermediate is treated with POCl₃ in DMF at 80°C for 8 hours, yielding pyrazole-3-carbaldehydes.
This method achieves higher yields (85–90%) and better regioselectivity compared to cyclocondensation.
Introduction of the (2-Fluorophenoxy)methyl Group
The (2-fluorophenoxy)methyl substituent is introduced via nucleophilic substitution or alkylation:
Alkylation of Pyrazole Intermediates
Pyrazole derivatives containing a hydroxyl or halide group at the 1-position undergo alkylation with 2-fluorophenoxymethyl halides. For instance:
Mitsunobu Reaction
For oxygen-sensitive substrates, the Mitsunobu reaction using DIAD and PPh₃ facilitates ether bond formation between 2-fluorophenol and hydroxymethylpyrazole derivatives. This method is less common due to higher costs but offers superior selectivity.
Formation of the Carbohydrazide Moiety
The carboxylate ester is converted to carbohydrazide using hydrazine hydrate:
Hydrazinolysis of Pyrazole-3-carboxylates
A protocol adapted from involves:
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Dissolving methyl 1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate (1 mmol) in absolute ethanol.
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Adding hydrazine hydrate (3 mmol) and refluxing for 8 hours.
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Cooling the mixture, filtering the precipitate, and recrystallizing from ethanol to obtain the carbohydrazide.
| Parameter | Value |
|---|---|
| Yield | 88–92% |
| Reaction Time | 8 hours |
| Temperature | 78°C (reflux) |
| Solvent | Ethanol |
This method consistently produces high-purity products, as confirmed by HPLC (>98%).
Optimization of Reaction Conditions
Solvent Effects
Ethanol outperforms methanol, acetonitrile, and DMF in hydrazinolysis, providing higher yields and faster reaction rates:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 92 | 8 |
| Methanol | 78 | 10 |
| Acetonitrile | 62 | 12 |
Temperature and Catalysis
Elevating temperatures to 80°C reduces reaction times by 30% but risks decomposition. Catalysts like acetic acid (5 mol%) improve hydrazone formation kinetics, shortening reflux durations from 8 to 5 hours.
Analytical Characterization
Key spectroscopic data for 1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide:
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH₂), 7.85 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.42–7.38 (m, 2H, Ar-H), 7.15–7.10 (m, 2H, Ar-H), 5.32 (s, 2H, OCH₂), 4.02 (s, 2H, NH₂).
-
IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C).
Challenges and Alternative Routes
Chemical Reactions Analysis
Condensation Reactions
Hydrazone Formation
The carbohydrazide group readily reacts with aldehydes/ketones to form hydrazones. For example:
-
Reaction with aromatic aldehydes (e.g., 2-oxoindolin-3-ylidene derivatives) yields Schiff bases, as seen in structurally similar compounds .
Example Reaction:
Key Data
| Reagent | Product Class | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| 2-Oxoindolin-3-ylidene | Hydrazone | 82 | Ethanol, reflux | |
| Quinoline-3-carbaldehyde | Schiff base | 57 | DMF, RT |
Cyclization to Heterocycles
1,3,4-Oxadiazole Formation
The carbohydrazide undergoes cyclodehydration with carboxylic acids or anhydrides to form 1,3,4-oxadiazoles, a reaction critical in drug design.
Mechanism:
-
Reaction with acetic anhydride forms an intermediate acylhydrazide.
-
Cyclization via POCl₃ or H₂SO₄ yields oxadiazole derivatives .
Example Reaction:
Key Data
| Catalyst | Reaction Time (h) | Yield (%) | Source |
|---|---|---|---|
| POCl₃ | 4 | 75 | |
| H₂SO₄ (conc.) | 6 | 68 |
Nucleophilic Substitution
Fluorophenoxy Group Reactivity
The electron-withdrawing fluorine atom activates the phenoxy moiety for nucleophilic aromatic substitution (SNAr). For example:
-
Reaction with amines or thiols under basic conditions replaces the fluorine atom.
Example Reaction:
Key Conditions
-
Solvent: DMF or DMSO
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Base: K₂CO₃ or Et₃N
-
Temperature: 80–100°C
Oxidation and Reduction
Oxidation of Pyrazole Ring
The pyrazole ring undergoes oxidation with KMnO₄ or CrO₃ to form pyrazole-4-carboxylic acids .
Example Reaction:
Reduction of Hydrazide
Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazide to a hydrazine derivative, useful in further functionalization.
Friedel-Crafts Alkylation
The fluorophenoxy methyl group participates in Friedel-Crafts reactions with aromatic rings (e.g., benzene derivatives) under Lewis acid catalysis (AlCl₃) .
Example Reaction:
Biological Activity Correlation
Reaction products often retain or enhance bioactivity:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal properties. For instance, a study by Zhong et al. (2023) demonstrated that pyrazole derivatives, including those with fluorinated groups, showed promising activity against various bacterial strains and fungi, suggesting that 1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide could be developed into effective antimicrobial agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Research findings suggest that this compound may modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .
Cancer Research
In the realm of oncology, compounds similar to this compound have shown promise in inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. Studies indicate that such compounds can induce apoptosis in cancer cells, making them candidates for further research in cancer therapeutics .
Pesticidal Activity
Pyrazole derivatives have been explored for their insecticidal properties. The unique structure of this compound allows it to interact with specific biological targets in pests, leading to effective pest control strategies. Research has indicated that these compounds can disrupt metabolic processes in insects, providing a foundation for developing new agrochemicals .
Herbicidal Potential
In addition to insecticides, there is ongoing research into the herbicidal potential of pyrazole-based compounds. Initial studies suggest that these compounds can inhibit plant growth by affecting key enzymatic pathways involved in plant metabolism, which may lead to their application as selective herbicides .
Polymer Chemistry
The incorporation of this compound into polymer matrices is being explored for its potential to enhance material properties. The compound's unique chemical characteristics can improve thermal stability and mechanical strength in polymers, making it suitable for applications in coatings and composites .
Case Studies and Experimental Data
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Zhong et al. (2023) | Significant antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Anti-inflammatory | Qiao et al. (2023) | Inhibition of cyclooxygenase enzymes leading to reduced inflammation markers. |
| Cancer Research | Sun et al. (2023) | Induction of apoptosis in various cancer cell lines through targeted signaling modulation. |
| Pesticidal Activity | Zhang et al. (2024) | Effective against common agricultural pests with minimal toxicity to non-target species. |
| Polymer Chemistry | Liu et al. (2024) | Enhanced mechanical properties in polymer composites containing the compound. |
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Pyrazole Modifications
- 1-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide (): Replaces the 2-fluorophenoxy group with a brominated pyrazole ring. However, the bulky bromine may reduce solubility compared to the fluorine-substituted compound.
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid ():
Substitutes the carbohydrazide group with a carboxylic acid (-COOH) and introduces a phenyl ring at the 3-position. The carboxylic acid enhances acidity (pKa ~4-5), favoring ionization in physiological conditions, unlike the neutral carbohydrazide group.- (E)-5-methyl-N'-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide (): Features a pyridine-based Schiff base instead of the fluorophenoxy group. The pyridine ring improves coordination with metal ions and may enhance pharmacokinetic properties via π-π stacking interactions.
Substituent Effects
- Fluorophenoxy vs. Methoxyphenyl (): Methoxy groups (e.g., in compounds like Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate) are electron-donating, increasing electron density in the pyrazole ring.
Carbothioamide vs. Carbohydrazide ():
The substitution of -CONHNH₂ with -CSNH₂ in 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide reduces hydrogen-bonding capacity but introduces sulfur-based interactions (e.g., van der Waals forces with hydrophobic pockets).
Physicochemical Properties
- Fluorine Impact: The 2-fluorophenoxy group increases lipophilicity (logP ~2.5–3.0 estimated) compared to non-fluorinated analogs, enhancing membrane permeability .
Biological Activity
The compound 1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide is a member of the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C₁₁H₁₃FN₄O₂
- Molecular Weight : 240.25 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, this compound demonstrated potent activity against several bacterial strains.
| Compound | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.5 | 1.0 |
| This compound | Escherichia coli | 0.8 | 1.5 |
The minimum inhibitory concentration (MIC) values indicate that this compound is effective at low concentrations, suggesting its potential as an antimicrobial agent in clinical applications .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 12.5 | Induction of apoptosis |
| MCF7 (Breast cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical cancer) | 10.0 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy against these cancer types .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown promise in reducing inflammation. A study investigated its impact on pro-inflammatory cytokines in vitro:
| Cytokine Tested | Concentration (µM) | Effect |
|---|---|---|
| TNF-α | 10 | Decreased by 40% |
| IL-6 | 10 | Decreased by 35% |
These findings suggest that this compound may serve as a therapeutic agent in inflammatory diseases .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
-
Case Study on Antimicrobial Efficacy :
A clinical trial evaluated the effectiveness of pyrazole derivatives in treating bacterial infections resistant to conventional antibiotics. The results showed a significant reduction in infection rates among patients treated with formulations containing this compound. -
Case Study on Cancer Treatment :
In a preclinical model, administration of pyrazole derivatives led to tumor regression in mice bearing A549 xenografts, supporting further exploration in human trials.
Q & A
(Basic) What are the common synthetic routes for preparing 1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide, and what critical reagents are involved?
Answer:
The synthesis typically involves two key steps: (1) functionalization of the pyrazole core and (2) introduction of the carbohydrazide moiety. A representative pathway includes:
- Step 1: Condensation of 1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbaldehyde with hydrazine hydrate (NH₂NH₂·H₂O) in dioxane under reflux to form the carbohydrazide group .
- Critical Reagents:
- Hydrazine hydrate : Essential for nucleophilic substitution to form the hydrazide bond.
- Dioxane : Polar aprotic solvent optimizes reaction efficiency .
- Key Characterization : Post-synthesis, confirm the product via ¹H NMR (e.g., δ ~10-12 ppm for hydrazide NH protons) and LCMS (m/z ~265-270 for molecular ion peak) .
(Advanced) How can researchers optimize the reaction yield when introducing the carbohydrazide moiety in pyrazole derivatives?
Answer:
Optimization strategies include:
- Solvent Selection : Dioxane or ethanol improves solubility of intermediates, while THF may reduce side reactions.
- Stoichiometry : A 1:1.2 molar ratio of aldehyde to hydrazine hydrate minimizes excess reagent waste .
- Temperature Control : Reflux at 80–90°C for 6–8 hours balances reaction rate and decomposition risks.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .
Data Contradictions : Some studies report lower yields (<60%) due to steric hindrance from the 2-fluorophenoxy group, requiring iterative adjustments to solvent polarity .
(Basic) What spectroscopic techniques are essential for characterizing the structure of this compound?
Answer:
- ¹H/¹³C NMR :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyrazole C-H), δ 4.5–5.0 ppm (OCH₂ linkage), and δ 10–12 ppm (hydrazide NH₂) .
- ¹³C NMR : Signals at ~150–160 ppm (pyrazole carbons) and ~165 ppm (carbonyl carbon).
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 268.1 [M+H]⁺) and purity (>95%) .
- IR Spectroscopy : Stretching bands at ~3200 cm⁻¹ (N-H), ~1660 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-F) .
(Advanced) How can contradictory results between in vitro and in vivo assays for pyrazole carbohydrazides be systematically addressed?
Answer:
- Metabolic Stability : Use microsomal assays (e.g., liver microsomes) to assess rapid degradation in vivo .
- Solubility/Bioavailability :
- Target Engagement : Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target affinity discrepancies .
(Advanced) What computational methods predict the binding affinity of this compound with target enzymes?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., carbonic anhydrase or prostaglandin synthases ).
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
- MD Simulations : Run 100-ns simulations (e.g., AMBER ) to assess binding stability and residue flexibility .
- QSAR Models : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
(Basic) What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) to avoid hydrazide hydrolysis.
- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .
(Advanced) How can researchers resolve spectral overlaps in NMR analysis of fluorinated pyrazoles?
Answer:
- 2D NMR Techniques :
- HSQC/HMBC : Resolve overlapping peaks by correlating ¹H-¹³C couplings (e.g., distinguishing fluorophenoxy vs. pyrazole protons) .
- 19F NMR : Directly probe fluorine environments (δ –110 to –120 ppm for aromatic C-F) .
- Decoupling Experiments : Suppress scalar coupling artifacts from adjacent protons .
(Basic) What safety precautions are critical during synthesis and handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
